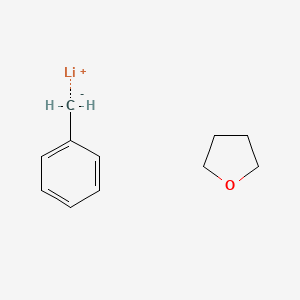

Benzyl(tetrahydrofuran)lithium

Description

Structure

2D Structure

Properties

CAS No. |

93941-97-0 |

|---|---|

Molecular Formula |

C11H15LiO |

Molecular Weight |

170.2 g/mol |

IUPAC Name |

lithium;methanidylbenzene;oxolane |

InChI |

InChI=1S/C7H7.C4H8O.Li/c1-7-5-3-2-4-6-7;1-2-4-5-3-1;/h2-6H,1H2;1-4H2;/q-1;;+1 |

InChI Key |

RJIKCBAUOLHCNL-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH2-]C1=CC=CC=C1.C1CCOC1 |

Origin of Product |

United States |

Synthetic Methodologies

Routes to Benzyl(tetrahydrofuran)lithium Formation

The generation of this compound, where the benzyllithium (B8763671) is solvated by tetrahydrofuran (B95107) (THF), can be broadly categorized into two main approaches: direct reaction with lithium metal and metalation of toluene (B28343).

Direct Reaction with Lithium Metal

This classical approach involves the direct interaction of a benzyl-containing substrate with lithium metal in an ether-type solvent, typically THF. The THF solvent is crucial as it solubilizes and stabilizes the resulting organolithium species. ontosight.ai

The synthesis of benzyllithium from the reaction of benzyl (B1604629) halides, such as benzyl chloride or benzyl bromide, with lithium metal in THF is a direct theoretical route. ontosight.aiorgosolver.com However, this method is fraught with significant challenges that complicate its practical application.

The primary difficulty arises from the high reactivity of the benzyllithium product. acs.org Once formed, it readily acts as a potent nucleophile, attacking the starting benzyl halide in a Wurtz-type coupling reaction. This side reaction produces 1,2-diphenylethane (B90400) (bibenzyl) as the major product, drastically reducing the yield of the desired organolithium reagent. acs.orgsinica.edu.twresearchgate.net Consequently, this pathway is often considered infeasible for preparing benzyllithium in substantial quantities under standard batch conditions. acs.orgsinica.edu.tw

To circumvent the dominant Wurtz coupling, advanced strategies have been developed. One effective approach is the use of flow chemistry. By employing microreactor systems, reagents can be mixed with extreme rapidity, and residence times can be precisely controlled. researchgate.netrsc.org This "flash chemistry" approach allows the benzyllithium to be generated and immediately used in a subsequent reaction before it has the opportunity to react with the starting halide, thereby minimizing the formation of bibenzyl. researchgate.netrsc.org For instance, reacting benzyl halides with lithium naphthalenide in a flow microreactor has been shown to successfully generate the benzyllithium species, which can then be trapped by an electrophile. researchgate.net

Table 1: Influence of Flow Rate on Benzyllithium Formation from Benzyl Chloride and Lithium Naphthalenide (LiNp) in a Flow Reactor

| Flow Rate (mL/min) | Yield of Toluene (after quenching with Methanol) | Reference |

|---|---|---|

| 1.0 | 15% | researchgate.net |

| 3.0 | 36% | researchgate.net |

| 9.0 | 62% | researchgate.net |

This data illustrates that increasing the flow rate, which corresponds to faster mixing and shorter residence times, significantly improves the yield of the desired benzyllithium, as evidenced by the yield of its protonated product, toluene. researchgate.net

A more successful and direct one-step synthesis from commercially available reagents involves the reductive cleavage of alkyl benzyl ethers with lithium metal in THF. acs.orggoogle.comscispace.com This method provides good yields of benzyllithium without the significant formation of bibenzyl that plagues the benzyl halide route. acs.org The reaction involves the cleavage of the benzyl-oxygen bond by the lithium metal.

For example, the reaction of various alkyl benzyl ethers with lithium metal in THF at approximately -15°C has been reported to produce benzyllithium solutions. acs.org While this method is effective, a notable challenge can be the solubility of the resulting benzyllithium-THF complex. Attempts to prepare solutions with concentrations greater than 0.3 M in THF have sometimes resulted in the formation of gelatinous precipitates, which can complicate large-scale preparations. acs.org

Metalation of Toluene and Substituted Toluenes

An alternative and widely used strategy for generating benzyllithium is the direct deprotonation (metalation) of the acidic benzylic protons of toluene or its derivatives using a strong base. uwindsor.ca The pKa of the benzylic protons of toluene is approximately 41-43, making them accessible to sufficiently strong bases. uwindsor.ca

Alkyllithium reagents are common bases for the metalation of toluene. The choice of base and reaction conditions significantly impacts the yield and regioselectivity (benzylic vs. aromatic ring metalation).

n-Butyllithium (n-BuLi): In the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), n-BuLi can metalate toluene. At 30°C, this system produces a mixture with a 92:8 ratio of benzyllithium to ring-lithiated products. sinica.edu.tw The use of activators can enhance both the rate and selectivity. For example, using n-BuLi activated with lithium 2-methoxyethoxide results in 100% metalation at the benzylic position. uliege.beresearchgate.net

sec-Butyllithium (sec-BuLi): This base is more reactive than n-BuLi. However, its increased reactivity can lead to reduced selectivity. When activated with the same lithium 2-methoxyethoxide ligand, sec-BuLi gives some metalation at the aromatic ring positions in addition to the desired benzylic lithiation. uliege.beresearchgate.net

The solvent system also plays a critical role. While THF is a good solvent for performing the metalation, the solubility and stability of the resulting benzyllithium can be poor. researchgate.net Using mixtures of THF with other cyclic ethers can markedly increase the solubility, allowing for the preparation of solutions up to 2.2 M. researchgate.net

Table 2: Comparison of Alkyllithium Bases for Toluene Metalation

| Base System | Solvent/Additive | Selectivity (Benzylic : Ring) | Reference |

|---|---|---|---|

| n-BuLi | TMEDA | 92 : 8 | sinica.edu.tw |

| n-BuLi | Lithium 2-methoxyethoxide (LiOEM) | 100% Benzylic | uliege.beresearchgate.net |

| sec-BuLi | Lithium 2-methoxyethoxide (LiOEM) | Mixed Benzylic and Ring | uliege.beresearchgate.net |

Directed metalation groups are functional groups on an aromatic ring that direct an organolithium base to deprotonate a specific, typically ortho, position. wikipedia.orguvm.edu However, these groups can also be used to facilitate lateral lithiation—the deprotonation of a benzylic position. researchgate.netuwindsor.ca

A heteroatom-containing substituent on the toluene ring can enhance the kinetic acidity of the benzylic protons through coordination with the lithium base. uwindsor.ca This pre-coordination of the alkyllithium reagent to the DMG positions the base favorably for abstracting a proton from the adjacent methyl group. uwindsor.ca

The effectiveness and regioselectivity of this approach depend on the nature of the DMG, the base used, and the reaction conditions. While many strong DMGs primarily direct ortho-lithiation, switching the base can favor benzylic deprotonation. For instance, while alkyllithium bases might favor ring lithiation in the presence of certain DMGs, switching to a lithium amide base (like lithium diisopropylamide, LDA) can often achieve selective benzylic lithiation. uwindsor.ca This strategy allows for the regioselective generation of substituted benzyllithium reagents that would be difficult to access otherwise. researchgate.net

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a prevalent and rapid method for the preparation of organolithium reagents, including those derived from benzyl systems. wikipedia.orgharvard.edu This reaction involves the transfer of a lithium atom from an existing organolithium compound, typically an alkyllithium, to an organic halide. wikipedia.org The process is particularly effective for converting aryl and vinyl halides with sp2-hybridized carbons into their corresponding lithium derivatives. wikipedia.orgharvard.edu

The reaction is characterized by its remarkable speed, often proceeding efficiently at very low temperatures, ranging from -60 to -120 °C. wikipedia.orgharvard.edu For instance, benzyl chloride or benzyl bromide can react with lithium metal or an alkyllithium reagent like n-butyllithium or t-butyllithium in a suitable solvent to yield the desired benzyllithium species. ontosight.aithieme-connect.de The exchange is generally faster than competing reactions like addition. harvard.edu However, the use of t-butyllithium often requires two or more equivalents, as the second equivalent reacts with the t-butyl iodide byproduct. harvard.edu It is a crucial technique for creating organolithium compounds that are otherwise difficult to access through direct deprotonation. uark.edu

It is important to note that while effective, the use of alkyllithiums like butyllithium (B86547) for the synthesis of benzyllithium via halogen-lithium exchange can sometimes lead to side reactions, such as Wurtz coupling, even at temperatures as low as -90°C. thieme-connect.de

Transmetalation from Other Organometallic Species

Transmetalation offers an alternative pathway to this compound, involving the exchange of a metal from a different organometallic compound to lithium. This method is particularly useful when the desired organolithium is difficult to prepare directly.

Organomercury Compounds: Historically, organomercury compounds have been used as precursors for organoalkali-metal compounds. acs.org The reaction of diphenylmercury (B1670734) with lithium metal has been a subject of study for generating phenyllithium (B1222949), a related aryl lithium species. acs.org Alkylmercury halides, which are stable and easily synthesized from Grignard or organolithium reagents, can also serve as starting materials for iodofunctionalization, hinting at the potential for transmetalation to lithium. thieme-connect.de The reaction of diallylmercury with lithium metal in THF has been used to prepare allyllithium, demonstrating the feasibility of this approach for similar unsaturated systems. acs.org

Organoantimony Compounds: Organoantimony compounds, or stibanes, have emerged as valuable transmetalating agents. researchgate.netthieme-connect.de Aryl- and ethynylstibanes are used in palladium-catalyzed cross-coupling reactions, where they transfer an organic group to the catalyst. researchgate.net The synthesis of hypervalent organoantimony compounds often involves a reaction with n-butyllithium, indicating a lithium-antimony exchange process. researchgate.net While direct transmetalation from an organoantimony precursor to form this compound is less commonly cited, the underlying principle of metal exchange is well-established in organoantimony chemistry. lookchem.comresearchgate.net

Influence of Reaction Conditions on Synthetic Outcome

The successful synthesis and subsequent reactivity of this compound are critically dependent on the careful control of reaction conditions. Factors such as the solvent system, the presence of additives, and temperature play a pivotal role in determining the structure, stability, and selectivity of the organolithium reagent.

Role of Solvent Systems (e.g., Tetrahydrofuran, Mixed Ethers, Apolar Solvents)

The choice of solvent is paramount in organolithium chemistry. Solvents influence the aggregation state and the nature of the carbon-lithium bond, which in turn dictates the reagent's reactivity. scispace.com

Tetrahydrofuran (THF): THF is a commonly used polar aprotic solvent that effectively solvates the lithium cation, stabilizing the organolithium species. ontosight.airesearchgate.net This solvation helps to break down the aggregates that organolithium compounds tend to form, increasing their reactivity. scispace.comresearchgate.net For this compound, THF not only serves as the solvent but also as a ligand, directly participating in the complex. ontosight.ai However, THF can be susceptible to lithiation itself, especially at higher temperatures, leading to decomposition products. nih.gov

Mixed Ethers: The use of mixed ether systems, such as THF-diethyl ether (Et₂O), can modulate the reactivity and stability of the organolithium reagent. nih.gov The specific composition of the solvent mixture can influence the equilibrium between different aggregation states. researchgate.net

Apolar Solvents: In apolar hydrocarbon solvents like pentane, organolithium reagents exist as large aggregates (e.g., hexamers for n-BuLi), which reduces their reactivity. scispace.com The reactivity of benzyl lithium species is significantly influenced by the solvent, with reactions in n-pentane showing different regioselectivity compared to those in THF. researchgate.net

The interaction between the solvent and the lithium cation is a key factor. Ethereal solvents like THF and dimethoxyethane (DME) can influence the formation of contact ion pairs (CIPs) versus solvent-separated ion pairs (SIPs), which has a direct impact on the reaction pathway. researchgate.net

Effect of Additives and Co-solvents (e.g., TMEDA, HMPA)

Additives are frequently employed to modify the structure and enhance the reactivity of organolithium reagents.

TMEDA (Tetramethylethylenediamine): TMEDA is a bidentate Lewis base that chelates to the lithium cation, breaking down aggregates into smaller, more reactive species like dimers or monomers. wikipedia.orgscispace.comnih.gov This deaggregation increases the ionic character of the C-Li bond and enhances the nucleophilicity of the carbanion. scispace.com For benzyllithium, the addition of TMEDA can stabilize the propagating enolate anion in polymerization reactions. scispace.com However, the effect of TMEDA can be complex; in some cases, it may not lead to deaggregation but can still influence reactivity through other mechanisms. wikipedia.org

HMPA (Hexamethylphosphoramide): HMPA is a highly polar, aprotic co-solvent that strongly solvates lithium cations, promoting the formation of solvent-separated ion pairs (SIPs). nih.govacs.orgscribd.com This separation of the cation and anion significantly increases the basicity and nucleophilicity of the carbanion. nih.gov The addition of HMPA can dramatically alter the regioselectivity of reactions, for example, favoring 1,4-addition over 1,2-addition in reactions with enones. acs.orgscribd.com In the case of t-butyllithium, HMPA can shift the equilibrium towards the formation of a highly reactive separated ion pair. nih.gov Even small amounts of HMPA can lead to significant increases in reaction rates. wikipedia.orgscribd.com

| Additive | Primary Effect | Impact on this compound System | Reference |

|---|---|---|---|

| TMEDA | Deaggregation of organolithium clusters via chelation. | Increases reactivity by forming more reactive monomers or dimers. Stabilizes propagating anions in polymerization. | wikipedia.orgscispace.comscispace.com |

| HMPA | Promotes formation of solvent-separated ion pairs (SIPs). | Dramatically increases reactivity and can alter regioselectivity by creating a more "naked" and basic anion. | nih.govacs.orgscribd.com |

Temperature Control and Kinetic vs. Thermodynamic Considerations

Temperature is a critical parameter in controlling the outcome of reactions involving this compound. Many synthetic procedures for organolithiums are conducted at very low temperatures (e.g., -78 °C or lower) to ensure the stability of the reagent and prevent side reactions. scispace.comnih.govresearchgate.net

The concept of kinetic versus thermodynamic control is particularly relevant. libretexts.orglibretexts.org

Kinetic Control: At low temperatures, reactions are often under kinetic control. This means the major product formed is the one that is generated the fastest, i.e., the one with the lowest activation energy. libretexts.orglibretexts.org This is often irreversible under these conditions.

Thermodynamic Control: At higher temperatures, the reactions may become reversible. Under these conditions, an equilibrium can be established, and the major product will be the most thermodynamically stable one, regardless of its rate of formation. libretexts.orglibretexts.org

For example, in the deprotonation of phenylacetone, a reaction analogous to those involving benzylic protons, the use of a strong, hindered base like lithium diisopropylamide (LDA) at -78 °C leads to the kinetically favored product. wikipedia.org In contrast, a weaker base or higher temperatures can allow for equilibration to the more stable thermodynamic product. wikipedia.org The stability of intermediates and the potential for isomerization are also highly dependent on temperature. scispace.com Precise temperature control is therefore essential for achieving the desired regioselectivity and preventing the decomposition of the organolithium reagent. scispace.comnih.gov

Advanced Synthetic Techniques

Beyond traditional batch methods, advanced techniques are being developed to improve the synthesis and handling of highly reactive species like this compound. One such approach is flow chemistry .

The synthesis of benzyllithium derivatives has been successfully demonstrated in flow reactors. thieme-connect.de This technique offers several advantages, including:

Precise Temperature Control: Flow reactors allow for excellent heat exchange, enabling precise control over the reaction temperature, which is crucial for managing highly exothermic reactions and preventing the decomposition of unstable intermediates.

Short Residence Times: The ability to control residence times on the scale of milliseconds to seconds allows for the generation and immediate use of highly unstable reagents like benzyllithium, minimizing degradation. thieme-connect.de

Enhanced Mixing: Efficient mixing in microreactors is critical for the success of fast reactions like lithium-halogen exchange, significantly affecting the yield of the desired product. thieme-connect.de

Safety: The small reaction volumes inherent to flow chemistry enhance safety when working with pyrophoric and highly reactive organolithium compounds.

Yoshida and co-workers have reported the synthesis of benzyllithium derivatives via the reaction of benzyl halides with lithium naphthalenide in a flow reactor, demonstrating the ability to perform subsequent reactions with electrophiles in a continuous fashion. thieme-connect.de This methodology allows for the use of substrates containing sensitive functional groups, such as aldehydes or ketones, which would be incompatible under batch conditions due to the high reactivity of the organolithium reagent. thieme-connect.de

Flash Chemistry and Flow Microreactor Systems for Chemoselectivity

The synthesis of organolithium compounds, including benzyl derivatives, often faces challenges related to their high reactivity, which can lead to low stability and poor chemoselectivity. thieme-connect.de Traditional batch synthesis methods are often hampered by side reactions, such as Wurtz-type coupling, especially when dealing with reactive species like benzyllithium. rsc.orgbeilstein-journals.org Flash chemistry, utilizing flow microreactor systems, has emerged as a powerful technique to overcome these limitations by enabling rapid and highly controlled reactions. thieme-connect.denih.gov

This methodology leverages the unique features of microreactors, such as extremely fast mixing (micromixing) and precise control over residence time, to generate and use highly unstable intermediates before they have a chance to decompose or react undesirably. thieme-connect.dersc.org The rapid mixing is crucial for achieving high chemoselectivity in fast, irreversible reactions involving organolithium compounds and electrophiles, a feat often unattainable in conventional batch reactors. thieme-connect.denih.gov

A significant application of this technology is the protecting-group-free synthesis involving functionalized organolithium compounds. nih.govchemistryworld.com Researchers have successfully generated benzyllithiums bearing highly reactive functional groups, such as aldehydes and ketones, which would typically be incompatible with organolithium reagents in a batch setting. rsc.orgbeilstein-journals.org The generation of benzyllithium is often accomplished through the reductive lithiation of benzyl halides with lithium naphthalenide (LiNp) in a solvent like tetrahydrofuran (THF). thieme-connect.dersc.org In a batch reactor, this reaction is problematic, often leading to low yields due to Wurtz-type coupling, where the generated benzyllithium reacts with the starting benzyl halide. rsc.orgbeilstein-journals.org

Flow microreactor systems, however, can suppress this side reaction. By using micromixers with small inner diameters and high flow rates, extremely fast mixing of the reagents is achieved. rsc.orgscispace.com This ensures that the benzyllithium intermediate is rapidly generated and can be immediately reacted with a subsequently introduced electrophile before it can react with the starting material. rsc.org Research has shown that the yield of the desired product is significantly dependent on the micromixer's inner diameter and the total flow rate of the reagents. scispace.com For instance, when generating benzyllithium from benzyl chloride and LiNp, decreasing the mixer diameter and increasing the flow rate resulted in higher yields of the protonated product (toluene) after quenching. scispace.com

The following table, based on research findings, illustrates the effect of flow parameters on the generation of benzyllithium from benzyl chloride and LiNp, followed by quenching with methanol (B129727) at 20 °C. scispace.com

| Micromixer Inner Diameter (μm) | Total Flow Rate (mL/min) | Yield of Toluene (%) | Yield of Dimer (%) |

|---|---|---|---|

| 800 | 9.0 | 15 | 29 |

| 500 | 9.0 | 38 | 30 |

| 250 | 9.0 | 77 | 10 |

| 250 | 4.5 | 49 | 24 |

| 250 | 2.25 | 39 | 30 |

Furthermore, this high-resolution residence time control allows for the generation of benzyllithiums with attached aldehyde or ketone groups. rsc.orgbeilstein-journals.org For example, p-formylbenzyllithium can be generated and reacted with an electrophile within a residence time as short as 1.3 milliseconds at -78 °C, preventing the organolithium from attacking the aldehyde group on its own structure. rsc.org This capability opens up new avenues for the synthesis of complex, polyfunctional organic molecules without the need for cumbersome protection-deprotection steps. nih.govscispace.com

The versatility of this method is demonstrated by the successful reaction of various benzyllithium intermediates with a range of electrophiles under optimized flow conditions. rsc.org

| Benzyllithium Precursor | Electrophile | Product | Yield (%) |

|---|---|---|---|

| Benzyl chloride | Benzophenone | 1,1,2-Triphenylethanol | 89 |

| Benzyl chloride | Benzaldehyde | 1,2-Diphenylethanol | 81 |

| Benzyl bromide | Methyl iodide | Ethylbenzene | 80 |

| Benzyl bromide | Trimethylsilyl (B98337) chloride | Benzyltrimethylsilane | 79 |

| 2-(Chloromethyl)thiophene | Benzophenone | 1,1-Diphenyl-2-(thiophen-2-yl)ethanol | 94 |

Structural Chemistry and Aggregation Phenomena

Solution-Phase Structural Dynamics

The behavior of benzyl(tetrahydrofuran)lithium in solution is characterized by a series of dynamic equilibria involving various aggregated forms. Understanding these structures and their interconversions is critical, as the degree of aggregation significantly influences the reactivity of organolithium reagents. psu.edu

Spectroscopic Probes for Aggregation (NMR Multi-nuclei Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used analytical technique for the in-situ study of organolithium compounds' structure, aggregation, and dynamics in solution. d-nb.inforesearchgate.netrsc.org A variety of sophisticated NMR methods are employed to probe the complex solution behavior of species like this compound.

Key spectroscopic techniques include:

Multi-nuclei NMR: Analysis of various NMR-active nuclei, including ¹H, ⁷Li, ¹³C, and sometimes ¹⁵N, provides a comprehensive picture of the molecular structure and bonding. d-nb.infonih.gov

Isotope Labeling: The use of isotopes, particularly ⁶Li and ¹³C, is a cornerstone of aggregation studies. psu.edu The spin-1 quantum number of ⁶Li results in narrower line widths compared to the more abundant ⁷Li (spin-3/2), increasing the likelihood of resolving distinct signals for different aggregates and observing scalar couplings. researchgate.net

¹J(¹³C,⁶Li) Coupling: The observation of nuclear spin-spin coupling between a carbanionic carbon (¹³C) and its bonded lithium atoms (⁶Li) is a definitive method for determining the aggregation state. rsc.org The splitting pattern of the ¹³C signal reveals the number of lithium atoms directly bonded to that carbon. psu.edu For example, a 1:1:1 triplet indicates a single lithium atom is bonded, characteristic of a monomeric species. beilstein-journals.org

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules, providing a direct method to distinguish between smaller, faster-diffusing aggregates (like monomers or dimers) and larger, slower-diffusing ones (like tetramers). nih.govsemanticscholar.org ⁶Li DOSY is particularly useful for unambiguously assigning resonances to specific aggregates. researchgate.net

Heteronuclear Overhauser Effect Spectroscopy (HOESY): ¹H,⁷Li-HOESY experiments are used to determine the proximity of lithium atoms to various parts of the organic anion, offering insights into ion pair structure and solvation. nih.gov

Table 1: NMR Spectroscopic Techniques for Studying Organolithium Aggregation

| Technique | Nuclei Involved | Information Gained | Citation |

| Multinuclear NMR | ¹H, ⁷Li, ⁶Li, ¹³C, ¹⁵N | Overall structure, bonding environment, and detection of different species. | d-nb.infonih.gov |

| ¹J Coupling | ¹³C, ⁶Li | Determines the number of Li atoms bonded to a carbanion, indicating the aggregation state. | psu.edursc.org |

| DOSY | ¹H, ⁶Li | Separates species by size (diffusion rate) to identify monomers, dimers, and higher aggregates. | nih.govsemanticscholar.org |

| HOESY | ¹H, ⁷Li / ¹H, ⁶Li | Reveals spatial proximity between the lithium cation and the organic anion, probing structure and solvation. | rsc.orgnih.gov |

| EXSY | ¹H, ⁷Li | Investigates dynamic exchange processes between different aggregate species. | rsc.org |

Characterization of Monomeric, Dimeric, and Higher Aggregate Species

The aggregation state of benzyllithium (B8763671) in solution is highly sensitive to the solvent, concentration, and temperature. Early solution studies suggested that benzyllithium is primarily monomeric in THF. scielo.br This is supported by studies on analogous benzylic systems; for instance, a ferrocenophanyl lithium, which has a benzylic-like carbanion, was shown to be mainly monomeric in 2,5-dimethyltetrahydrofuran (B89747) (DMTHF) at low temperatures, as evidenced by a 1:1:1 triplet in the ¹³C NMR spectrum indicating a single C-Li bond. psu.edursc.org

While monomers are observed, other organolithium compounds like n-butyllithium are known to exist in THF solution as an equilibrium mixture of a tetrasolvated dimer and a tetrasolvated tetramer. semanticscholar.org Similarly, phenyllithium (B1222949) solutions in ether contain a mixture of tetramers and dimers. wisc.edu For aryllithium compounds more generally, the equilibrium between dimeric and tetrameric aggregates can be directly observed through variable temperature NMR spectroscopy. uu.nl In the specific case of benzyllithium complexed with both THF and TMEDA, a monomeric structure was identified in the solid state. scielo.br The existence of a single set of signals in the NMR spectra for THF-solvated benzyl (B1604629) species indicates a symmetrical environment for the benzyl anions in the aggregates present in solution. nih.gov

Ion-Pair Structures and Their Equilibria

In solution, organolithium compounds can exist as either contact ion pairs (CIP), where the lithium cation and carbanion are in direct contact, or solvent-separated ion pairs (SIP), where one or more solvent molecules are interposed between the ions. For benzyllithium in THF, the system is expected to feature solvent-separated ion pairs or be in a state of rapid equilibrium between CIP and SIP structures. scielo.br

Solid-state NMR studies on benzyllithium derivatives provide a clear method to distinguish between these forms. researchgate.net The quadrupolar coupling constant of lithium-7 (B1249544) (χ(⁷Li)) is a key parameter:

Solvent-Separated Ion Pairs (SIP): These structures exhibit high symmetry around the lithium nucleus and consequently have small χ(⁷Li) values, typically less than 50 kHz. researchgate.net

Contact Ion Pairs (CIP): These structures have lower symmetry at the lithium center, resulting in significantly larger χ(⁷Li) values, generally greater than 80 kHz. researchgate.net

The strength of the ion pairing and the dynamics of the surrounding ligands can be further investigated using advanced solution NMR techniques such as Pulsed-Field Gradient Spin-Echo (PGSE) NMR and HOESY experiments. nih.govscilit.com

Fluxional Processes and Interconversion Between Aggregates

Organolithium aggregates in solution are rarely static. They typically undergo rapid fluxional processes and interconversion between different aggregation states. wisc.edu This dynamic behavior is often observed through variable temperature NMR experiments, where distinct signals for different species at low temperatures broaden and coalesce into averaged signals as the temperature is raised, indicating exchange that is fast on the NMR timescale. uu.nl

For benzyllithium in THF, the species are often described as being in a state of rapid equilibration. psu.edu This inherent dynamism can make it challenging to resolve NMR couplings, as was the case in early studies where ¹³C,⁶Li coupling for benzyllithium was not found. scielo.br The interconversion can occur between different aggregate sizes, such as the well-studied dimer-tetramer equilibrium in phenyllithium solutions. wisc.eduuu.nl These fluxional processes are fundamental to the reactivity and solution-state behavior of this compound.

Solvent-Mediated Structural Control

The solvent is not a passive medium but an active component that profoundly influences the structure, stability, and reactivity of organolithium compounds.

Role of Tetrahydrofuran (B95107) (THF) in Solvation and Stabilization

Tetrahydrofuran (THF) is a polar, coordinating solvent that plays a decisive role in the structural chemistry of benzyllithium. d-nb.infonih.gov Its primary function is to solvate the lithium cation through coordination via its oxygen lone pair. This solvation has several critical consequences:

Aggregate Dissociation: THF has a strong tendency to break down large, often less soluble and less reactive, aggregates (such as hexamers or tetramers) into smaller, more reactive species like solvated dimers and monomers. semanticscholar.orguu.nl For example, adding THF to ethereal solutions of phenyllithium tetramers leads to the formation of dimeric species. uu.nl

Stabilization of Monomers: The coordination of multiple THF molecules to the lithium cation can sufficiently stabilize the monomeric form of an organolithium compound. Studies of α-substituted vinyllithium (B1195746) compounds, for instance, show the formation of stable, uniformly trisolvated monomers in THF. beilstein-journals.org

Formation of Defined Adducts: The interaction with THF allows for the formation and crystallization of defined organometallic complexes, such as [benzyllithium·THF·TMEDA]. scielo.br The number of coordinating THF molecules is a key determinant of the final structure. semanticscholar.org

The ability of THF to compete with other coordinating agents, including intramolecular coordinating groups, can dictate the final aggregation state of the system in solution. uu.nl

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Reactivity

The nucleophilic character of benzyl(tetrahydrofuran)lithium is harnessed in a variety of bond-forming reactions, including substitutions, additions to carbonyls and epoxides, and carbolithiations. The THF solvent enhances the reactivity of the benzylic carbanion by solvating the lithium cation, leading to a more polarized carbon-lithium bond.

Nucleophilic Substitution Reactions

This compound readily participates in nucleophilic substitution reactions with a range of electrophiles, most notably alkyl halides and organometallic halides. The THF solvent is instrumental in these transformations, influencing not only the reaction rate but also the regioselectivity of the attack. For instance, the reaction of benzyl (B1604629) lithium with trimethylchlorostannane in THF proceeds selectively at the benzylic position, a testament to the solvent's role in directing the electronic structure of the intermediate. nih.gov

The reaction with alkyl halides provides a direct route to the formation of new carbon-carbon bonds. While benzyl chloride can react with benzyllithium (B8763671), this can sometimes lead to Wurtz-type coupling side products. rsc.org The choice of the halide and reaction conditions is therefore critical for achieving high yields of the desired substitution product.

Table 1: Nucleophilic Substitution Reactions of this compound

| Electrophile | Product | Yield (%) | Reference |

| Trimethylchlorostannane | Benzyltrimethylstannane | N/A | nih.gov |

| Methyl Iodide | Ethylbenzene | 78 | rsc.org |

| Benzyl Chloride | 1,2-Diphenylethane (B90400) | 41 | rsc.org |

Note: Yields can be influenced by specific reaction conditions such as temperature and stoichiometry.

Addition Reactions to Carbonyl Compounds (Aldehydes, Ketones)

The addition of this compound to carbonyl compounds represents a fundamental method for the synthesis of alcohols. As a strong nucleophile, the benzyl anion attacks the electrophilic carbon of the carbonyl group, forming a new carbon-carbon bond and a lithium alkoxide intermediate, which upon acidic workup yields the corresponding alcohol. orgsyn.org

The use of flow microreactor systems has enabled the generation and reaction of benzyllithium species, even those bearing sensitive functional groups like aldehydes, with various electrophiles in THF. rsc.org This technology allows for precise control over reaction times and temperatures, minimizing side reactions and enabling transformations that are challenging in traditional batch reactors.

Table 2: Addition of this compound to Carbonyl Compounds

| Carbonyl Compound | Electrophile for Trapping | Product | Yield (%) | Reference |

| p-Propanoylbenzyl chloride | Methanol (B129727) | 1-(p-Tolyl)propan-1-one | 80 | rsc.org |

| p-Formylbenzyl chloride | Methanol | p-Tolualdehyde | 68 | rsc.org |

| Benzyl chloride | Benzophenone | 1,1,2-Triphenylethanol | 85 | rsc.org |

| Benzyl chloride | Benzaldehyde | 1,2-Diphenylethanol | 81 | rsc.org |

Carbolithiation Reactions (e.g., Allylamines)

Carbolithiation, the addition of an organolithium reagent across a carbon-carbon multiple bond, is a powerful tool for carbon-carbon bond formation. The reaction of benzyl lithium species with allylamines has been investigated, revealing the significant influence of the solvent on the electronic structure of the resulting intermediate. nih.gov In the context of this compound, the coordinating nature of THF can stabilize the developing negative charge, thereby influencing the regioselectivity and stereoselectivity of the addition.

However, the high reactivity of this compound can also lead to challenges. For instance, the attempted carbolithiation of styrene (B11656) in THF often results in facile polymerization, even at low temperatures, as the stabilized benzylic organolithium intermediate readily adds to another styrene molecule. nih.gov This highlights a limitation of THF as a solvent for this particular substrate, where less coordinating solvents like diethyl ether may offer better control. In contrast, successful carbolithiation has been observed with other substrates, such as o-amino substituted (E)-stilbenes, where a single regioisomer is obtained in THF. nih.gov

Reactions with Epoxides

The ring-opening of epoxides by nucleophiles is a versatile method for the synthesis of β-functionalized alcohols. This compound, with its potent nucleophilicity, is expected to react with epoxides via an SN2 mechanism. The attack of the benzyl anion would occur at one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the formation of a lithium alkoxide. Subsequent protonation furnishes the corresponding alcohol.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In general, for unsymmetrical epoxides under basic or nucleophilic conditions, the attack preferentially occurs at the less sterically hindered carbon atom. The use of THF as a solvent can influence the reactivity of the organolithium reagent and potentially the regiochemical outcome of the reaction.

Detailed research findings and specific examples of this compound reacting with epoxides are not extensively documented in the reviewed literature, warranting further investigation in this area.

Basic Reactivity (Deprotonation)

In addition to its nucleophilic prowess, this compound functions as a strong base, capable of deprotonating a wide range of C-H bonds. The basicity is enhanced by the THF solvent, which solvates the lithium cation and increases the ionic character of the C-Li bond.

Metalation of C-H Bonds

The deprotonation of acidic hydrocarbons, a process known as metalation, is a common application of organolithium bases. The pKa of the C-H bond to be deprotonated is a key factor in determining the feasibility of the reaction. This compound is a sufficiently strong base to deprotonate substrates with relatively acidic protons, such as terminal alkynes, fluorene, and activated benzylic positions. thieme-connect.de

The concept of "directed lateral lithiation" is particularly relevant, where a heteroatom-containing functional group on an aromatic ring directs the deprotonation to an adjacent benzylic position. This is attributed to a complex-induced proximity effect, where the organolithium base coordinates to the heteroatom, bringing the basic anion in close proximity to the target C-H bond. thieme-connect.de THF is a commonly employed solvent for these transformations, facilitating the deprotonation process. thieme-connect.de Furthermore, THF-solvated alkali metal benzyl compounds have been utilized as defined deprotonation reagents for both C-H and N-H bonds. nih.gov

Table 3: Deprotonation of C-H Bonds by this compound and Related Systems

| Substrate | Product after Quenching | Reagent System | Solvent | Reference |

| Benzyl methyl ether | α-Deuteriobenzyl methyl ether | n-BuLi | THF | chemicalbook.com |

| Thiophene | 2-Iodothiophene | Bu₃MgLi | THF | organic-chemistry.org |

| N,N-dimethyl-2-phenylethan-1-amine | Lithiated amine | THF-solvated benzylcaesium | THF | nih.gov |

Note: The table includes examples of deprotonation reactions in THF using benzyl lithium-related systems to illustrate the basic reactivity.

Enolate Formation Pathways

This compound, as a strong, non-nucleophilic base, is a potent reagent for the deprotonation of carbonyl compounds to form enolates. The pathway of enolate formation is governed by principles of kinetic and thermodynamic control, which are influenced by the reaction conditions and the nature of the base. udel.edumasterorganicchemistry.com

In the deprotonation of an unsymmetrical ketone, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed by the removal of the most accessible, least sterically hindered α-proton, leading to the less substituted, but more rapidly formed, enolate. udel.edu Conversely, the thermodynamic enolate is the more stable, more substituted enolate, formed by the deprotonation of the more sterically hindered α-proton. udel.edu

The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C), classically favors the formation of the kinetic enolate. masterorganicchemistry.comochemacademy.com This is because the deprotonation is rapid, quantitative, and irreversible under these conditions. udel.edu this compound, being a strong base, is expected to follow similar principles. Its efficacy in generating a high concentration of the desired enolate, free from other strong nucleophiles, is crucial for subsequent alkylation reactions. fiveable.me

| Condition | Favored Enolate | Rationale |

| Strong, bulky base (e.g., Benzyllithium in THF) | Kinetic | Rapid, irreversible deprotonation of the least sterically hindered proton. udel.edu |

| Low Temperature (-78°C) | Kinetic | Reduces the rate of equilibration to the thermodynamic product. ochemacademy.com |

| Weaker, smaller base | Thermodynamic | Allows for reversible deprotonation and equilibration to the more stable product. udel.edu |

| Higher Temperature | Thermodynamic | Provides energy for the system to reach thermodynamic equilibrium. udel.edu |

Directed Deprotonation (e.g., Directed ortho-Metalation)

Directed deprotonation strategies, particularly Directed ortho-Metalation (DoM) and lateral lithiation, are powerful methods for the regioselective functionalization of aromatic rings, and this compound is a key reagent in these transformations. chem-station.comwikipedia.org

Directed ortho-Metalation (DoM) involves the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG). The DMG, typically a heteroatom-containing functional group, coordinates to the lithium ion of the organolithium reagent, bringing the base into proximity with the ortho-protons and increasing their kinetic acidity. chem-station.comorganic-chemistry.orgwikipedia.orgbaranlab.org This complex-induced proximity effect (CIPE) ensures high regioselectivity. baranlab.org A wide range of functional groups can act as DMGs, including amides, carbamates, and methoxy (B1213986) groups. organic-chemistry.org The resulting ortho-lithiated species can then be trapped with various electrophiles. chem-station.com

Lateral lithiation is a related process where a benzylic proton is selectively removed. wikipedia.org This occurs when a toluene (B28343) derivative bearing a heteroatom-containing substituent in the ortho-position is treated with an organolithium reagent. wikipedia.orgresearchgate.net The coordination of the lithium to the heteroatom directs the deprotonation to the adjacent benzylic position. wikipedia.org This method provides a valuable route for the functionalization of the benzylic carbon. thieme-connect.de It is important to note that competitive ring metalation (ortho-lithiation) can be a significant side reaction, but the choice of the base and reaction conditions can often allow for selective benzylic metalation. wikipedia.org

| Deprotonation Strategy | Description | Key Feature |

| Directed ortho-Metalation (DoM) | Deprotonation of an aromatic ring ortho to a directing metalation group (DMG). chem-station.comorganic-chemistry.org | High regioselectivity for the ortho position due to coordination of the lithium to the DMG. baranlab.org |

| Lateral Lithiation | Deprotonation of a benzylic proton on a substituent of an aromatic ring, directed by an ortho-heteroatom group. wikipedia.orgresearchgate.net | Selective functionalization of the benzylic position. thieme-connect.de |

Electron Transfer Processes

While organolithium reagents are primarily known for their basicity and nucleophilicity, their potential to engage in single-electron transfer (SET) processes is an area of mechanistic interest. However, for this compound specifically, the literature providing direct evidence and detailed mechanistic studies for the following subsections is limited.

The generation of solvated electrons is most commonly associated with the dissolution of alkali metals in solvents like liquid ammonia (B1221849) or, in some cases, THF. These solvated electrons are powerful reducing agents. While it is known that THF can act as an electron donor in certain photocatalytic radical cyclizations, direct evidence for the generation of solvated electrons from this compound itself is not well-documented in the reviewed literature. libretexts.org

The Birch reduction is a classic organic reaction that uses an alkali metal (like lithium) in liquid ammonia with a proton source to reduce aromatic rings. nih.gov Modified Birch-type reductions have been developed using lithium and ethylenediamine (B42938) in THF at ambient temperatures, offering a more practical alternative to the traditional cryogenic conditions. mpg.de However, these methods rely on elemental lithium as the reducing agent. There is a lack of specific studies detailing the use of this compound as the primary reagent for effecting Birch-type reductions.

The cleavage of aryl methyl ethers (demethylation) and benzyl ethers (debenzylation) typically requires specific reagents and conditions. While reductive cleavage of benzyl ethers using lithium naphthalenide in THF is a known method, this involves a different reagent system. organic-chemistry.org Other methods for debenzylation include catalytic hydrogenolysis or the use of strong acids or oxidizing agents. nih.govmpg.de The scientific literature reviewed does not provide direct evidence or established mechanisms for the demethylation of anisoles or the debenzylation of benzyl ethers using this compound as the primary reagent. The potential for such reactions to occur via a single-electron transfer mechanism from this compound has not been sufficiently substantiated.

Influence of Structure and Solvent on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by its aggregation state in solution, which is, in turn, dictated by the solvent. wisc.edunih.gov Organolithium reagents are known to form aggregates (dimers, tetramers, etc.) in solution, and the degree of aggregation affects their reactivity. researchgate.netnih.gov

In non-coordinating solvents like n-pentane, benzyllithium species can exhibit different regioselectivity compared to reactions in a coordinating solvent like THF. For instance, the reaction of a benzyllithium compound with trimethylchlorosilane in n-pentane can lead to selective reaction at the para-position of the benzyl ring. nih.gov In contrast, conducting the reaction in THF can favor a selective reaction at the benzylic position. nih.gov

THF, as a Lewis basic solvent, coordinates to the lithium cation, which has several important consequences:

Deaggregation: THF can break down larger aggregates of organolithium compounds into smaller, more reactive species, such as dimers or monomers. wisc.eduacs.org For example, phenyllithium (B1222949) exists as a mixture of tetramers and dimers in diethyl ether, but the addition of THF leads to the formation of dimeric solvates. wisc.edu In THF, benzyllithium has been observed to exist as a monomer.

Increased Reactivity: By forming less aggregated and more highly solvated species, THF generally increases the reactivity of organolithium reagents. wisc.eduacs.org

Solubility and Stability: The solubility and stability of benzyllithium are markedly increased in mixtures of cyclic ethers compared to THF alone. researchgate.net While pure THF can provide a good ratio of benzyl- to tolyllithium, the solubility and stability may be poor. researchgate.net

NMR spectroscopy has been a valuable tool for studying the aggregation behavior of organolithium compounds in different solvents. researchgate.netsemanticscholar.orgnih.gov These studies have provided insights into the structures of the aggregates and their influence on reactivity. wisc.edu

Regulation by Intermediate Structures

The reactivity of this compound is not static but is dynamically regulated by the nature of its intermediate structures in solution. nih.gov In THF, organolithium compounds exist as a complex equilibrium of aggregates, such as monomers, dimers, and sometimes higher-order structures. wisc.eduresearchgate.net The degree of aggregation is a critical factor, as less aggregated species are generally more reactive. THF, a polar aprotic solvent, plays a key role in breaking down larger aggregates that are common in non-polar solvents, thereby increasing the concentration of more reactive, lower-order species. wisc.edu

The structure of these intermediates directly influences their chemical behavior. For instance, the solid-state structure of benzyllithium crystallized from a THF/toluene mixture reveals a polymeric chain, [Li(CH2Ph)(THF)2]∞, where each lithium atom is coordinated to two benzyl groups and two THF molecules. researchgate.net In solution, an equilibrium exists between such aggregated forms and more reactive monomeric or dimeric species. The specific nature of the solvated complex, including the number of THF molecules coordinated to the lithium ion, modulates the nucleophilicity and basicity of the benzyl carbanion. researchgate.net This dynamic interplay between different aggregated and solvated states allows for the regulation of the reagent's reactivity. nih.gov

Regioselectivity (e.g., Benzylic vs. Aromatic Substitution)

Benzyllithium possesses two primary sites of reactivity: the benzylic carbon (α-carbon) and the aromatic ring. The regioselectivity of its reactions with electrophiles is highly dependent on factors such as the solvent, the nature of the electrophile, and the structure of the organolithium intermediate. nih.govresearchgate.net

In THF, reactions of this compound typically occur with high selectivity at the benzylic position. nih.gov The THF solvent molecules solvate the lithium cation, favoring a structure where the negative charge is more localized on the benzylic carbon. This leads to preferential attack at this site by a wide range of electrophiles. For example, reaction with trimethylchlorostannane in THF results in selective substitution at the benzylic position. nih.govresearchgate.net

Conversely, reaction conditions can be altered to favor substitution on the aromatic ring. In non-polar solvents like n-pentane, where the benzyllithium exists in a more aggregated state with less charge separation, reaction with electrophiles such as trimethylchlorosilane can lead to selective substitution at the para-position of the aromatic ring. nih.govresearchgate.net The choice of electrophile can also dramatically alter the regioselectivity, even in THF. In specific cases, such as with methyl cyanoformate, substitution has been observed to occur at the ortho position of the aryl ring, a change attributed to the electrophile binding to and altering the structure of the organolithium intermediate. researchgate.net

Table 1: Solvent and Electrophile Effects on the Regioselectivity of Benzyllithium Reactions

| Solvent | Electrophile | Primary Reaction Site | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Trimethylchlorostannane | Benzylic Carbon | nih.gov |

| n-Pentane | Trimethylchlorosilane | Aromatic Ring (para-position) | nih.govresearchgate.net |

| Tetrahydrofuran (THF) | Methyl Cyanoformate | Aromatic Ring (ortho-position) | researchgate.net |

Stereochemical Outcomes and Diastereoselectivity

Reactions involving this compound can create new stereocenters, and the stereochemical outcome is a crucial aspect of its synthetic utility. The diastereoselectivity of its additions to prochiral substrates, such as aldehydes and ketones, is influenced by the reagent's structure and the reaction conditions.

The addition of benzyllithium to carbonyl compounds often proceeds with a notable degree of diastereoselectivity. For instance, the carbolithiation of cinnamyl derivatives with benzyllithium, followed by quenching with an electrophile, can yield products with good diastereoselectivity. researchgate.net This stereocontrol arises from the organized transition state of the reaction, where the lithium cation coordinates to both the carbanion and the carbonyl oxygen of the substrate. The steric and electronic properties of both the benzyllithium solvate and the substrate dictate the preferred direction of nucleophilic attack, leading to the formation of one diastereomer over the other. In some cases, complete diastereoselection has been observed, such as in the addition of tert-butyllithium (B1211817) to α-methylcinnamyl methyl ether, highlighting the potential for high stereocontrol in related systems. researchgate.net

Role of Ion Pair Separation and Coordination Effects

The nature of the ion pair between the benzyl anion and the lithium cation is a paramount factor controlling the reactivity of this compound. acs.org In solution, organolithium species can exist as contact ion pairs (CIPs), where the cation and anion are in direct contact, or as solvent-separated ion pairs (SIPs), where one or more solvent molecules are interposed between the ions. nih.goviaea.org

THF is a sufficiently polar solvent to promote the formation of SIPs, although an equilibrium between CIPs and SIPs often exists. nih.gov The conversion from a CIP to a SIP significantly increases the reactivity of the carbanion, as it becomes "freer" and more nucleophilic. iaea.org This equilibrium can be shifted by the addition of strongly coordinating additives like hexamethylphosphoramide (B148902) (HMPA), which effectively solvate the lithium cation and promote ion pair separation. researchgate.netnih.gov

Computational studies on benzylic organolithium compounds in THF have shown that the resting state is typically a tris-solvated CIP, and the transition to a tetrakis-solvated SIP is an associative process. nih.gov The energy difference between these states is subtle and is influenced by both explicit coordination of THF molecules and the bulk solvent effect. nih.gov The degree of ion pair separation directly impacts reaction outcomes; for example, enhancing the proportion of SIPs through the addition of HMPA can increase the ratio of 1,4-addition over 1,2-addition in reactions with enones. researchgate.netthieme-connect.de The coordination of THF not only deaggregates the organolithium species but also fine-tunes the reactivity by modulating the CIP/SIP equilibrium, which is a key mechanistic feature of reactions involving this compound. nih.gov

Characterization Techniques and Computational Studies

Spectroscopic Characterization Methods

NMR spectroscopy is the most powerful tool for characterizing organolithium species like benzyl(tetrahydrofuran)lithium in solution. By analyzing various nuclei (¹H, ¹³C, ⁶Li, ⁷Li), it is possible to obtain a comprehensive picture of its structure, aggregation, and dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for confirming the identity and understanding the electronic structure of the benzyl (B1604629) anion. In THF-d₈, the chemical shifts of the benzyl group's protons and carbons provide evidence for charge delocalization. nih.gov

The ¹H NMR spectrum typically shows a shift of the benzylic alpha-protons (α-H) to a higher field (lower ppm) compared to neutral toluene (B28343), which is indicative of the increased electron density at this carbon. Similarly, the aromatic protons, particularly at the ortho- and para-positions, also experience shifts that reflect the delocalization of negative charge into the phenyl ring. nih.gov

In the ¹³C NMR spectrum, the most significant feature is the high-field shift of the benzylic carbon (α-C), directly demonstrating its carbanionic character. The carbons within the aromatic ring also show distinct shifts, with the para-carbon often showing a notable upfield shift, further supporting the delocalization of the negative charge. nih.gov This charge delocalization is a key feature of the benzyl anion's electronic structure. The specific chemical shifts can vary depending on the alkali metal counterion. nih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH₂ | ~2.0-2.5 | ~60-65 |

| ortho-C/H | ~6.0-6.3 | ~125-130 |

| meta-C/H | ~6.3-6.6 | ~115-120 |

| para-C/H | ~5.3-5.6 | ~95-100 |

Lithium NMR, utilizing either the ⁶Li (I = 1) or ⁷Li (I = 3/2) isotope, is exceptionally sensitive to the local electronic environment around the lithium cation. This makes it an invaluable technique for studying the nature of the C-Li interaction and the degree of solvation. The chemical shift of the lithium nucleus can distinguish between different types of ion pairs, such as contact ion pairs (CIP), where the lithium cation and benzyl anion are in direct contact, and solvent-separated ion pairs (SSIP), where one or more THF molecules are interposed between the ions.

In weakly coordinating solvents, organolithium compounds often exist as aggregates (dimers, tetramers, etc.), but in a strongly donating solvent like tetrahydrofuran (B95107), there is a greater tendency to form lower-order aggregates or even monomers. For this compound, the equilibrium between different aggregation states and ion pair types can be probed by ⁶Li and ⁷Li NMR. For instance, the presence of distinct signals in the ⁶Li NMR spectrum at low temperatures can indicate the coexistence of multiple species, such as dimers and monomers, in solution. wisc.edu The observation of scalar coupling (¹J) between ¹³C and ⁶Li provides direct evidence of a covalent component in the C-Li bond, characteristic of a contact ion pair. rsc.orgnih.gov

Organolithium compounds are often fluxional in solution, undergoing rapid exchange processes that can be studied by dynamic NMR (DNMR) spectroscopy. uni-goettingen.de These experiments involve recording NMR spectra over a range of temperatures. At low temperatures, exchange processes may be slow on the NMR timescale, allowing for the observation of distinct signals for non-equivalent nuclei. As the temperature is raised, the rate of exchange increases, leading to broadening of the signals and their eventual coalescence into a single, time-averaged resonance.

For this compound, potential dynamic processes include:

Inter-aggregate exchange: The exchange of lithium or benzyl groups between different aggregates (e.g., between a dimer and a monomer). wisc.edu

Intra-aggregate exchange: The exchange of lithium atoms between different sites within a single aggregate, or the exchange of coordinated THF molecules. researchgate.net

Rotation around the Cα-phenyl bond: Hindered rotation can make the ortho protons or carbons inequivalent at low temperatures.

By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to calculate the rate constants for these exchange processes and, subsequently, the activation parameters (e.g., ΔG‡, ΔH‡, and ΔS‡). nih.govresearchgate.net These values provide quantitative information about the energy barriers associated with the dynamic behavior of the compound in solution.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. researchgate.net Since the diffusion coefficient is related to the size and shape of a molecule (its hydrodynamic radius), DOSY can be used to determine the aggregation state of this compound in solution. researchgate.net

In a DOSY experiment, larger aggregates will diffuse more slowly through the solvent and thus have smaller diffusion coefficients compared to smaller aggregates or monomers. The results are typically displayed in a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. All NMR signals belonging to a single species should have the same diffusion coefficient and thus align horizontally in the DOSY spectrum.

This technique has been successfully applied to various organolithium systems to distinguish between monomers, dimers, and tetramers in solution. researchgate.net For this compound, DOSY can provide unambiguous evidence for the predominant aggregation state under specific conditions of concentration and temperature, complementing the information obtained from other NMR methods.

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules and provides complementary structural information to NMR. For this compound, two main regions of the IR spectrum are of interest.

First, the C-H and C=C stretching and bending vibrations of the benzyl anion can provide information about its electronic structure. The delocalization of negative charge into the phenyl ring alters the bond orders and, consequently, the frequencies of these vibrations compared to a neutral benzene ring.

Second, and often more revealing, are the vibrations of the coordinating THF solvent molecules. When THF coordinates to a lithium cation, the symmetry of the THF molecule is lowered, and its vibrational frequencies are perturbed. researchgate.net A particularly diagnostic band is the asymmetric C-O-C stretching vibration of the ether linkage, which typically appears around 1070 cm⁻¹ in free THF. researchgate.net Upon coordination to Li⁺, this band shifts to a lower frequency (e.g., ~1040-1050 cm⁻¹). researchgate.net The magnitude of this shift and the appearance of new bands can provide insights into the strength of the Li-O interaction and the solvation number of the lithium cation.

| Vibrational Mode | Typical Frequency (cm⁻¹) | Assignment |

|---|---|---|

| C-O-C stretch (Free THF) | ~1070 | Asymmetric stretch of uncoordinated THF. researchgate.net |

| C-O-C stretch (Coordinated THF) | ~1040-1050 | Asymmetric stretch of THF complexed to Li⁺. researchgate.net |

| Aromatic C=C stretch | ~1400-1600 | Vibrations of the phenyl ring, perturbed by charge delocalization. |

| Aromatic/Aliphatic C-H stretch | ~2800-3100 | Stretching vibrations of C-H bonds in the benzyl and THF moieties. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry Methodologies

Density Functional Theory (DFT) has become a powerful and widely used computational tool in chemistry for investigating the electronic structure, geometry, and properties of molecules. chemrxiv.org DFT methods are valuable for studying systems like this compound, providing insights that can complement or predict experimental findings. nih.gov Applications of DFT in this context are diverse and include the optimization of molecular geometries, calculation of total energies, and elucidation of reaction mechanisms. chemrxiv.orgnih.gov

For organolithium compounds, DFT is used to examine the structures of various aggregates and their solvated complexes. researchgate.net Calculations can predict the most stable arrangements of the benzyl anion, the lithium cation, and coordinating THF molecules. Hybrid functionals, such as B3LYP, are a popular choice for calculations involving transition metal-containing molecules, while other functionals like M06-2X are also employed. nih.govunair.ac.idnih.gov The choice of basis set, for example, 6-31G+(d) or 6-311G(d,p), is also a critical parameter that affects the accuracy of the results. unair.ac.idnih.gov These computational studies provide a molecular-level understanding of the structure and bonding that governs the chemical behavior of these reagents.

Table 3: Common DFT Functionals and Basis Sets for Organolithium Calculations

| Component | Examples | Typical Application |

|---|---|---|

| DFT Functional | B3LYP, M06-2X, PBE, BP86 | Approximates the exchange-correlation energy. nih.govunair.ac.id |

| Basis Set | 6-31G(d), 6-31+G(d,p), 6-311G(d,p) | Describes the atomic orbitals used in the calculation. unair.ac.idnih.gov |

| Solvent Model | CPCM, SMD | Accounts for the effect of the bulk solvent (e.g., THF). researchgate.netnih.gov |

Computational modeling is essential for quantifying the thermodynamics of solvation and aggregation of this compound. DFT calculations are used to determine the binding energies between the lithium cation and THF solvent molecules, providing a measure of the solvation energy. vub.ac.be By modeling clusters of an organolithium unit with a varying number of explicit THF molecules, researchers can determine the preferred solvation number and geometry. researchgate.net

Similarly, the relative stabilities of different aggregates (monomers, dimers, etc.) can be assessed by calculating their aggregation energies. This involves computing the energy change for the equilibrium between these species. These calculations help explain why certain aggregates are favored under specific conditions. It has been noted, however, that implicit or polarized continuum models (PCM) can sometimes be ineffective for accurately calculating solvation energies in relatively nonpolar solvents like THF, suggesting that models incorporating explicit solvent molecules may yield more reliable results. acs.org The stabilization energy of a lithium ion in a particular solvation structure is a key parameter for assessing the solvation ability of the solvent. vub.ac.be

Table 4: Representative Calculated Interaction Energies for a Model Organolithium-THF System

| Interaction | Calculated Energy (kcal/mol) | Description |

|---|---|---|

| Li+---THF Binding Energy | -30 to -40 | Energy released upon coordination of one THF molecule to a lithium ion. vub.ac.be |

| Monomer Dimerization Energy | -15 to -25 | The energy change for the reaction: 2 [RLi(THF)n] → [RLi(THF)m]2. |

| Dimer Tetramerization Energy | -10 to -20 | The energy change for the reaction: 2 [RLi(THF)m]2 → [RLi(THF)p]4. |

A significant application of computational chemistry is the elucidation of reaction mechanisms at a molecular level. For reactions involving this compound, DFT can be used to map the entire potential energy surface of a chemical transformation. This involves calculating the energies of reactants, intermediates, products, and, crucially, the transition states that connect them. nih.gov

By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for a reaction can be determined, which provides insight into the reaction kinetics. This methodology is particularly useful for understanding selectivity in reactions where multiple products can be formed. For example, DFT calculations have been used to explore the energy profiles for competing lithiation events, such as at the benzylic position versus the ortho-aromatic position, allowing for a rationalization of the experimentally observed regioselectivity. nih.govnih.gov

Table 5: Example of Calculated Energy Profile for a Competing Lithiation Reaction

| Reaction Pathway | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Pathway A: Benzylic Lithiation | Reactants | 0.0 |

| Transition State (TS-B) | +15.2 | |

| Product A | -5.7 | |

| Pathway B: Ortho Lithiation | Reactants | 0.0 |

| Transition State (TS-O) | +18.5 | |

| Product B | -3.1 |

Computational methods, particularly DFT, can predict a wide range of spectroscopic parameters. nih.gov These theoretical predictions can be directly compared with experimental data, serving as a powerful tool for structure verification and the interpretation of complex spectra. For this compound, this includes the calculation of NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic absorption wavelengths (UV-Vis).

For example, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net In the realm of UV-Vis spectroscopy, theoretical spectra can be simulated for different proposed structures, such as various aggregates in solution. rsc.org By comparing these simulated spectra with the experimental ones, it is possible to identify the species present under the measurement conditions. rsc.org This synergy between computational prediction and experimental measurement is invaluable for building accurate models of chemical systems and understanding their behavior.

Table 6: Comparison of Experimental and DFT-Predicted Spectroscopic Data

| Spectroscopic Parameter | Experimental Value | Calculated Value | Method |

|---|---|---|---|

| 13C NMR Shift (Benzylic C) | ~80 ppm | 78.5 ppm | GIAO-B3LYP/6-311+G(d,p) |

| UV-Vis λmax (Dimer) | 330 nm | 325 nm | TD-DFT/CPCM |

| IR Frequency (C-Li stretch) | ~480 cm-1 | 485 cm-1 | B3LYP/6-31G(d) |

Synthetic Applications and Methodological Development

Carbon-Carbon Bond Forming Reactions

Benzyl(tetrahydrofuran)lithium is extensively utilized in reactions that construct new carbon-carbon bonds, providing pathways to elaborate molecular skeletons. Its reactivity at the benzylic position is central to its utility in chain extension, ketone synthesis, and the formation of cyclic structures.

Chain Extension at Benzylic Positions

Benzyllithium (B8763671) reagents are highly effective for chain extension at the benzylic position. thieme-connect.de This process typically involves the deprotonation of a benzylic C-H bond, followed by the reaction of the resulting carbanion with an electrophile. The choice of solvent and reaction conditions can influence the regioselectivity of these reactions. nih.gov For instance, reactions with certain electrophiles in tetrahydrofuran (B95107) (THF) selectively occur at the benzylic position. nih.gov

A variety of functional groups on the aromatic ring can facilitate this benzylic lithiation through a "complex-induced proximity effect," where the organolithium base coordinates to a heteroatom, positioning it to deprotonate the nearby benzylic proton. thieme-connect.de The resulting benzyllithium species can then react with a range of electrophiles to extend the carbon chain. thieme-connect.de

Table 1: Examples of Electrophiles Used in Chain Extension with Benzyllithium Reagents

| Electrophile Class | Specific Example | Resulting Structure |

|---|---|---|

| Alkyl Halides | Benzyl (B1604629) bromide | 1,2-Diarylethane derivative |

| Aldehydes & Ketones | Acetone | Tertiary alcohol |

| Esters | Ethyl benzoate | Ketone (after workup) |

| Epoxides | Ethylene oxide | Alcohol (2-phenylethanol derivative) |

| Silyl Halides | Trimethylchlorosilane | Benzylsilane |

This table provides illustrative examples of electrophile classes that react with benzyllithium for chain extension.

Synthesis of Substituted Aryl Benzyl Ketones

This compound is a key reagent in the synthesis of substituted aryl benzyl ketones. One direct method involves the nucleophilic acyl substitution of amides with the benzyllithium species. researchgate.net For example, the reaction of benzyllithium, formed from toluene (B28343) and an organolithium base in THF, with N,N-dimethylamides provides a direct route to various aryl benzyl ketones. researchgate.netnih.gov

The process involves the addition of the benzyllithium to the amide carbonyl, forming a tetrahedral intermediate which, upon aqueous workup, collapses to the corresponding ketone. nih.gov This methodology is notable for its efficiency and applicability to the synthesis of complex, polyfunctional ketones. nih.gov

Annulation and Heterocycle Synthesis

The utility of this compound extends to the construction of cyclic systems through annulation and heterocycle synthesis. thieme-connect.de Chain-extended products, formed as described in section 6.1.1, can undergo subsequent cyclization reactions to form fused heterocyclic and carbocyclic molecules. thieme-connect.de

Furthermore, the intramolecular carbolithiation of unsaturated systems containing a benzyllithium moiety is a powerful strategy for heterocycle synthesis. shewaya.com For instance, an ortho-lithiated species can undergo intramolecular addition to a tethered π-bond, leading to the formation of benzofurans or other heterocyclic structures. shewaya.com This anionic cyclization is a key method for the diastereoselective and enantioselective synthesis of nitrogen and oxygen-containing rings. shewaya.com

Protecting Group Manipulation

Beyond carbon-bond formation, this compound and related lithium-based systems in THF are instrumental in the cleavage of common protecting groups, offering mild and selective conditions for deprotection.

Selective Cleavage of Benzyl Ethers

Systems involving lithium in tetrahydrofuran provide a valuable method for the deprotection of benzyl ethers, which are commonly used to protect hydroxyl groups in organic synthesis. thieme-connect.comorganic-chemistry.org The cleavage is often performed using lithium metal in the presence of an electron carrier like naphthalene (B1677914) (forming lithium naphthalenide) in THF at low temperatures. organic-chemistry.orgresearchgate.netatlanchimpharma.com This reductive cleavage is highly efficient and chemoselective, allowing for the removal of benzyl ethers without affecting other sensitive functional groups. researchgate.netatlanchimpharma.com

The reaction proceeds under very mild conditions and has been shown to be effective even when other deprotection methods fail or lead to decomposition. thieme-connect.comorganic-chemistry.org

Table 2: Comparison of Reagents for Benzyl Ether Cleavage

| Reagent System | Conditions | Selectivity |

|---|---|---|

| Lithium Naphthalenide in THF | Low temperature (-78 to -40 °C) | High chemoselectivity; tolerates many functional groups. researchgate.netatlanchimpharma.com |

| Lithium/Ethylenediamine (B42938) in THF | Low temperature (-10 °C) | Effective for benzyl and allyl benzyl ethers. thieme-connect.com |

| BCl₃·SMe₂ | Mild conditions | Tolerates a broad range of functional groups. organic-chemistry.org |

This table compares different methods for benzyl ether cleavage, highlighting the mild and selective nature of lithium-based systems in THF.

Demethylation of Aromatic Methyl Ethers

The cleavage of the particularly stable bond in aryl methyl ethers is a significant challenge in synthetic chemistry. rsc.org A system comprising lithium metal and ethylenediamine in oxygen-free THF has proven effective for the demethylation of these ethers under very mild conditions, even at temperatures as low as -10 °C. thieme-connect.com This method provides a powerful alternative to harsh reagents like strong acids or other Lewis acids that are often required for this transformation. researchgate.netresearchgate.net The use of reducing agents like lithium-based systems offers a milder approach to generate valuable phenol (B47542) and catechol moieties from aryl methyl ethers. rsc.orgresearchgate.net

Polymerization Chemistry

Initiation of Anionic Polymerization Reactions

This compound serves as a highly effective initiator for anionic polymerization, a process that allows for the synthesis of polymers with well-defined structures. In this role, the benzyllithium complex in tetrahydrofuran (THF) initiates the polymerization of various monomers by adding its benzyl anion to the monomer, creating a propagating carbanionic chain end. The use of THF is crucial as it solvates the lithium cation, leading to a more reactive "naked" carbanion that readily attacks the monomer. researchgate.netuni-bayreuth.de

The effectiveness of benzyllithium as an initiator is particularly evident in the polymerization of methyl methacrylate (B99206) (MMA). Research has demonstrated that benzyllithium can initiate the anionic polymerization of MMA in THF at a low temperature of -78°C. researchgate.net This controlled process yields poly(methyl methacrylate) (PMMA) with predetermined molecular weights and narrow molecular weight distributions (polydispersities), which is a key characteristic of a living polymerization. researchgate.net The ability to achieve such control without additional ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) highlights the efficiency of the benzyllithium/THF system. researchgate.net

Further research has explored the use of benzyllithium as an initiator for more complex polymerization schemes. For instance, it has been employed in the ring-opening-isomerization anionic polymerization of monomers containing both an epoxy group and a trimethylsilyl (B98337) group at the benzylic position. rsc.org In this system, the benzyl anion from the initiator opens the epoxide ring, generating an oxyanion. This is followed by an intramolecular Brook rearrangement and subsequent nucleophilic addition to the next monomer unit, demonstrating a sophisticated application of benzyllithium in creating specialized polymer architectures. rsc.org The basicity of the organolithium initiator is a critical factor for the success of this type of polymerization. rsc.org

| Initiator System | Monomer | Solvent | Temperature (°C) | Observations |

| Benzyllithium | Methyl Methacrylate (MMA) | THF | -78 | Controlled polymerization, predetermined molecular weights, narrow polydispersities. researchgate.net |

| Benzyllithium | 2-(1,2-epoxy-3-(trimethylsilyl)propyl) benzonitrile | THF | -20 | Successful initiation of ring-opening-isomerization anionic polymerization. rsc.org |

| n-Butyllithium | α-Methylstyrene | THF | -78 | Effective for monomers where high polymer formation is thermodynamically favored at low temperatures. nih.gov |

Methodological Advancements in Organolithium Chemistry

Development of Novel Reagents and Catalytic Systems